Cas no 2034501-01-2 (3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine)

3-Chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine-piperidine scaffold with a chloro-substituted pyridine moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting central nervous system (CNS) or inflammatory pathways. The presence of both pyridine and piperidine rings enhances binding affinity to certain receptors, while the chloro substituent may influence electronic properties and metabolic stability. Its ether linkage provides conformational flexibility, which can be advantageous in drug design. The compound is suited for further derivatization, making it valuable for exploratory research in pharmaceutical development. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine structure
2034501-01-2 structure
Product Name:3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine
CAS No:2034501-01-2
MF:C16H16ClN3O2
MW:317.770142555237
CID:5335803
Update Time:2025-10-30

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine Chemical and Physical Properties

Names and Identifiers

    • (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone
    • [3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
    • 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine
    • Inchi: 1S/C16H16ClN3O2/c17-14-10-19-7-5-15(14)22-13-4-2-8-20(11-13)16(21)12-3-1-6-18-9-12/h1,3,5-7,9-10,13H,2,4,8,11H2
    • InChI Key: YCUCSMVPNYOUMH-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OC1CN(C(C2C=NC=CC=2)=O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 382
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.3

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3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine Related Literature

Additional information on 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine

Introduction to 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine (CAS No. 2034501-01-2)

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its Chemical Abstracts Service (CAS) number 2034501-01-2, represents a novel structural motif that combines elements of pyridine and piperidine scaffolds, decorated with functional groups that enhance its potential as a bioactive molecule. The presence of a chloro substituent at the 3-position and an oxygen-linked piperidine moiety at the 4-position introduces unique electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine can be dissected into several key components that contribute to its pharmacological relevance. The pyridine ring, a ubiquitous scaffold in pharmaceuticals, is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The introduction of a chloro group at the 3-position enhances the electrophilicity of the ring, facilitating further functionalization and interaction with nucleophiles in biological systems. Additionally, the piperidine ring, characterized by its rigid bicyclic structure, provides stability and influences the conformational flexibility of the molecule.

The most intriguing feature of this compound is the oxygen-linked piperidine moiety at the 4-position, which is further substituted with a pyridine-3-carbonyl group. This structural arrangement creates a bifunctional entity where the pyridine-3-carbonyl group can act as a hydrogen bond acceptor or participate in π-stacking interactions, while the oxygen atom bridges the two heterocyclic systems. Such a design is particularly appealing in drug discovery because it allows for multiple points of interaction with biological targets, increasing the likelihood of achieving high affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes involved in cancer pathways, such as kinases and proteases. The chloro substituent at the 3-position has been shown to enhance binding affinity by forming additional interactions with negatively charged residues in the active site of target proteins. Furthermore, the oxygen-linked piperidine moiety can engage in hydrogen bonding with backbone amides or side chains of amino acids, further stabilizing the binding complex.

In vitro experiments have begun to validate these computational predictions by assessing the biochemical activity of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine against relevant enzymes and cell lines. Preliminary results indicate that this compound demonstrates promising inhibitory effects on several cancer-related kinases, including tyrosine kinases and serine/threonine kinases. The ability to modulate these kinases is crucial for developing therapies that disrupt aberrant signaling pathways involved in tumor growth and progression. Additionally, structural analogs of this compound have shown potential in reducing inflammation and oxidative stress, suggesting broader therapeutic applications beyond oncology.

The synthesis of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step reactions that require careful control of reaction conditions to avoid unwanted side products. Recent methodologies have focused on using transition metal-catalyzed cross-coupling reactions to construct the pyridine-piperidine linkage efficiently. These approaches not only improve yield but also reduce the number of synthetic steps, making the process more scalable for industrial applications.

One particularly innovative aspect of synthesizing this compound is the utilization of flow chemistry techniques. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and solvent composition, which is essential for achieving high selectivity and purity. By integrating continuous flow reactors into synthetic protocols, researchers can optimize reaction conditions on a smaller scale before scaling up to larger production volumes. This approach minimizes waste generation and enhances reproducibility, aligning with green chemistry principles.

The pharmacokinetic properties of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine are also under investigation to ensure its suitability for therapeutic use. Initial studies suggest that this compound exhibits reasonable solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, preliminary toxicological assessments indicate low acute toxicity at tested doses, raising optimism about its safety profile. However, further studies are needed to evaluate long-term effects and potential metabolic pathways that may affect its bioavailability and clearance from biological systems.

The potential applications of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine extend beyond oncology into other therapeutic areas such as neurology and immunology. The structural features that make it effective against cancer-related kinases may also be relevant for targeting enzymes involved in neurodegenerative diseases or autoimmune disorders. For instance, kinases play critical roles in synaptic plasticity and neurotransmitter release in neurological disorders like Alzheimer's disease and Parkinson's disease. Therefore, compounds like 2034501-01-2 could serve as lead candidates for developing novel therapeutics targeting these conditions.

The development pipeline for 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine is still in its early stages, but collaborations between academic researchers and pharmaceutical companies are accelerating progress toward clinical trials. By leveraging advances in high-throughput screening technologies and structure-based drug design methodologies, researchers aim to identify derivatives with enhanced potency and selectivity. These efforts are complemented by computational modeling studies that predict how structural modifications will influence binding affinity and pharmacokinetic properties.

In conclusion,2034501-01 represents a promising lead compound with significant potential for therapeutic applications across multiple disease areas due to its unique structural features derived from pyridine-piperidine scaffolds linked through an oxygen atom substituted with a pyridine carboxyl group at one end connected by chloro functionality . While challenges remain regarding large-scale synthesis , pharmacokinetic optimization ,and clinical validation , ongoing research efforts promise exciting developments . As our understanding grows ,this compound will likely play an important role advancing our capabilities treating complex diseases .

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